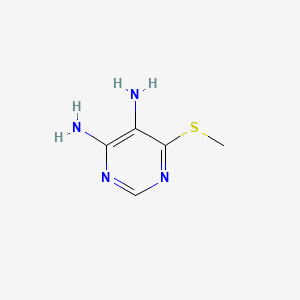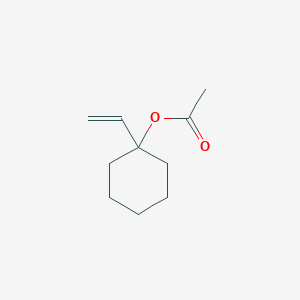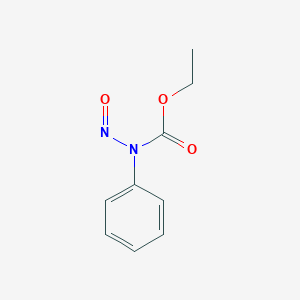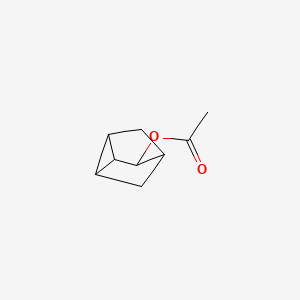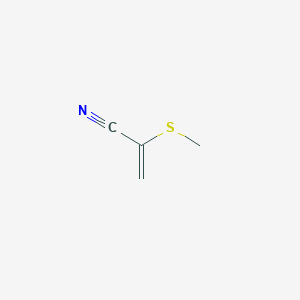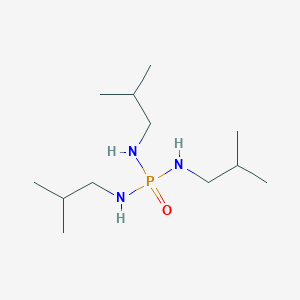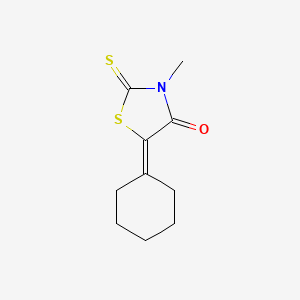
5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring imparts unique chemical properties to these compounds, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired thiazolidinone derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including the use of recyclable catalysts and environmentally benign solvents, are employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazolidinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Various substituted thiazolidinone derivatives
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
作用機序
The mechanism of action of 5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the thiazolidinone ring is crucial for its biological activity, as it facilitates the interaction with target proteins and enzymes .
類似化合物との比較
Similar Compounds
- 5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one
- 5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(3-Cyclohexen-1-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of a cyclohexylidene group at the 5-position and a methyl group at the 3-position of the thiazolidinone ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, differentiating it from other thiazolidinone derivatives. The cyclohexylidene group enhances its lipophilicity, which can improve its interaction with lipid membranes and increase its bioavailability .
特性
CAS番号 |
6322-58-3 |
|---|---|
分子式 |
C10H13NOS2 |
分子量 |
227.4 g/mol |
IUPAC名 |
5-cyclohexylidene-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H13NOS2/c1-11-9(12)8(14-10(11)13)7-5-3-2-4-6-7/h2-6H2,1H3 |
InChIキー |
FFUCBIYMNUCRTE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C2CCCCC2)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)
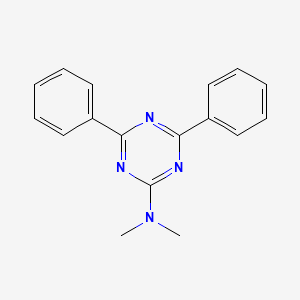

![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
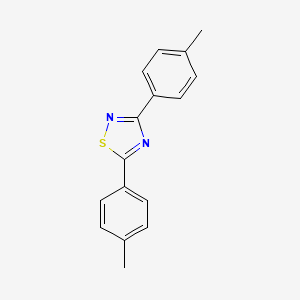

![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
